Ethyl 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetate
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Overview
Description
Ethyl 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetate is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetate typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These methods are efficient and yield high-purity products.
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis, where the compound is manufactured in large quantities to meet the demands of research and pharmaceutical industries .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Ethyl 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth in cancer cells or disruption of bacterial cell walls .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds also exhibit diverse biological activities and are used in similar research applications.
Benzothiophene Derivatives: These compounds share structural similarities with benzofuran derivatives and have been studied for their anti-cancer properties.
Uniqueness
Ethyl 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetate is unique due to its specific structure, which imparts distinct biological activities and makes it a valuable compound for research and industrial applications .
Biological Activity
Ethyl 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological properties, supported by relevant case studies and research findings.
Structural Overview
The compound features a benzofuran moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure includes an ethyl ester and an amino group that may contribute to its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, including variations like this compound. The compound has been evaluated against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12.5 µM |
Escherichia coli | 25 µM |
Candida albicans | 50 µM |
These results indicate that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria and certain fungi .
Anticancer Activity
The compound's anticancer properties have also been explored, particularly in relation to its ability to induce apoptosis in cancer cell lines. A study focusing on human leukemia cells demonstrated that treatment with this compound resulted in a marked decrease in cell viability.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HL-60 (leukemia) | 23.5 | Induction of apoptosis via caspase activation |
HepG2 (liver cancer) | 30.0 | Regulation of Bax/Bcl-2 pathway |
The IC50 value indicates the concentration required to inhibit cell growth by 50%. The mechanism involves the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins, leading to increased apoptosis rates .
Study on Antimicrobial Efficacy
A comprehensive study assessed several benzofuran derivatives for their antimicrobial properties. This compound was found to be among the most effective compounds against a range of pathogens, demonstrating lower MIC values compared to traditional antibiotics .
Study on Anticancer Mechanisms
In another investigation, researchers treated various cancer cell lines with this compound. The results showed significant apoptotic effects characterized by increased levels of reactive oxygen species (ROS), upregulation of Bax protein levels, and downregulation of Bcl-2. This study concluded that the compound could serve as a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate |
InChI |
InChI=1S/C12H15NO3/c1-2-15-12(14)11(13)9-3-4-10-8(7-9)5-6-16-10/h3-4,7,11H,2,5-6,13H2,1H3 |
InChI Key |
HCZZTZXRCJXWNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC2=C(C=C1)OCC2)N |
Origin of Product |
United States |
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